Indium In 111 oxyquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

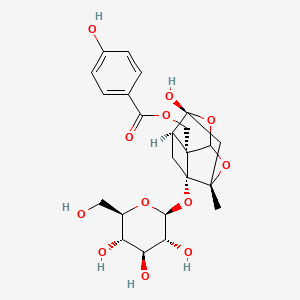

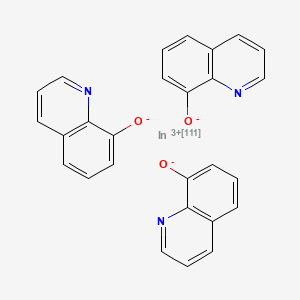

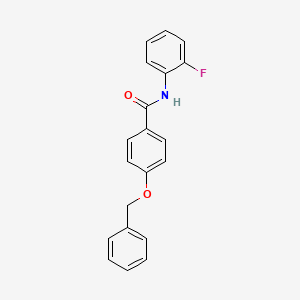

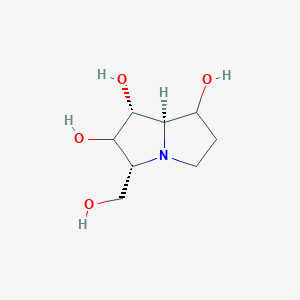

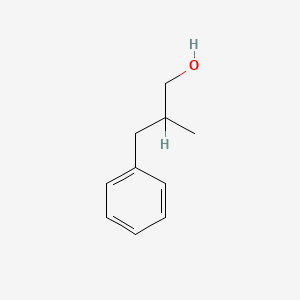

Indium In 111 oxyquinoline (oxine) is a diagnostic radiopharmaceutical intended for radiolabeling of autologous leukocytes. It is composed of a 3:1 saturated complex of In-111 isotope and oxyquinoline. Indium-111 decays by isomeric transition and electron capture to cadmium-111, emitting a gamma ray that can be detected with a gamma ray camera. It is therefore useful in nuclear medicine, and is used in the labeling of leukocytes for localization of processes to which leukocytes migrate, such as those associated with abscesses or other infections. The degree of accuracy may vary with labeling techniques and with the size, location and nature of the inflammatory process. Following intravenous administration, the lipid-soluble complex is able to penetrate platelet cell membranes. Once inside, Indium detaches from the oxyquinoline complexes and becomes attached to cytoplasmic components.

Wissenschaftliche Forschungsanwendungen

Migration and Localization of Dendritic Cells

Indium In 111 oxyquinoline has been employed to label in vitro-generated, antigen-loaded, human dendritic cells to track their distribution after administration. The mode of administration significantly influences the localization of these cells, with variations noted in the pattern of distribution between intravenous, subcutaneous, and intradermal injections. The study highlighted the potential of Indium In 111 oxyquinoline in enhancing the understanding of cellular migration and localization in the context of active immunotherapy for malignancies (Morse et al., 1999).

Diagnosis of Appendicitis

Indium In 111 oxyquinoline has been used in the labeling of autologous leukocytes for the diagnosis of appendicitis. The study demonstrated a high accuracy rate, with the technique altering clinical decisions in several cases. The labeled leukocytes helped in expediting appropriate management by producing images consistent with diagnoses other than appendicitis (Delaney et al., 1989).

Diagnosis of Intraperitoneal Sepsis

Indium In 111 oxyquinoline was employed to label autologous polymorphonuclear leukocytes for detecting postoperative infection. The labeled leukocytes migrated to sites of infection, inflammation, or both, which were then localized using standard scintigraphy. The study highlighted the potential of this technique in noninvasively diagnosing postoperative infection with high accuracy (Ascher et al., 1979).

Detection of Infection and Inflammation

The use of Indium In 111 oxyquinoline in leukocyte scanning was compared with a newer agent, 2-mercaptopyridine-N-oxide. The study concluded that leukocytes labeled with Indium In 111 oxyquinoline were equally effective as those labeled with the newer agent in detecting infectious processes. This highlights the enduring relevance of Indium In 111 oxyquinoline in the field of infection and inflammation detection (Intenzo et al., 1987).

The scientific research applications of Indium In 111 oxyquinoline are diverse and span across various medical and scientific fields. Below is an overview of these applications, with each paragraph addressing a distinct research area or application:

Monocyte Trafficking to Atherosclerotic Lesions

Indium In 111 oxyquinoline has been used to noninvasively visualize monocyte recruitment to atherosclerotic lesions in live animals. This method allows dynamic and three-dimensional tracking, offering insights into the pathogenesis of atherosclerosis and the effects of treatments like statins on monocyte recruitment to lesions (Kircher et al., 2008).

Radiopharmaceutical Chemistry

Indium In 111 oxyquinoline, due to its metal chelating abilities, plays a significant role in the development of radiopharmaceuticals. Its applications include imaging of inflammation and infection and potential use in larger radiometal ions for theranostics, contributing to advancements in nuclear medicine (Southcott & Orvig, 2021).

Progenitor Cell Tracking

This compound has been explored for labeling progenitor cells in research focused on myocardial perfusion and function. Its use in radiolabeling allows for non-invasive tracking of cell distribution and behavior in response to therapeutic interventions (Bergmann, 2012).

In Vivo Imaging

Indium In 111 oxyquinoline has been used in various in vivo imaging applications, including SPECT and fluorescence dual imaging for tumor diagnosis and targeted therapy. This method allows for the seamless transition from preoperative to intraoperative tumor diagnosis, contributing to more effective cancer treatment strategies (Sano et al., 2019).

Tumor Therapy Research

Research on Indium In 111 oxyquinoline includes its application in tumor therapy, particularly its passive diffusion through cell membranes and subsequent binding to cytoplasmic components. This property is leveraged in radionuclide therapy, offering promising approaches to treat various tumor types (Thakur et al., 2003).

Eigenschaften

CAS-Nummer |

65389-08-4 |

|---|---|

Produktname |

Indium In 111 oxyquinoline |

Molekularformel |

C27H18InN3O3 |

Molekulargewicht |

543.4 g/mol |

IUPAC-Name |

indium-111(3+);quinolin-8-olate |

InChI |

InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3/i;;;1-4 |

InChI-Schlüssel |

AEGSYIKLTCZUEZ-FZTWWWDYSA-K |

Isomerische SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[111In+3] |

SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |

Kanonische SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1218404.png)